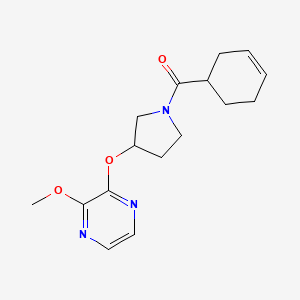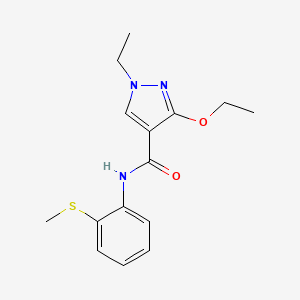
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide, also known as ADQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for investigating various biochemical and physiological processes.
科学的研究の応用
Antimicrobial Activity
Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated for antimicrobial properties. Compounds displaying significant activity against Gram-positive bacteria were identified, highlighting the potential of such derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Radioprotective Agents
The synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives has been reported, with some compounds showing interesting cytotoxic activity compared to doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, suggesting a new avenue for anticancer and radioprotective research (Arzneimittel-Forschung (Drug Research), 2008).
Alzheimer’s Disease Treatment
Hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide were synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This indicates their potential for treatment of Alzheimer’s disease, showcasing dual binding sites that could block AChE-induced β-amyloid aggregation, pointing towards a disease-modifying effect (Molecules, 2020).
Antiprotozoal Agents
Quinoxaline-based 1,3,4-oxadiazoles were evaluated for their antiprotozoal activities, displaying promising results against Trypanosoma cruzi. The lead compound in a short-term in vivo model indicated the potential of these derivatives as antiprotozoal agents, highlighting the therapeutic scope beyond traditional antimicrobial activity (International journal of antimicrobial agents, 2017).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-7-14(2)19(11-13)25(23,24)20-17-9-8-16-5-4-10-21(15(3)22)18(16)12-17/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPUNYMODWCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

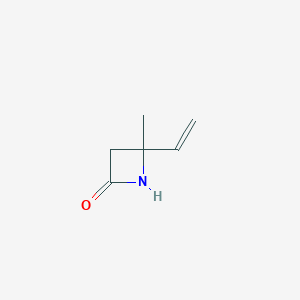
![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)
![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)
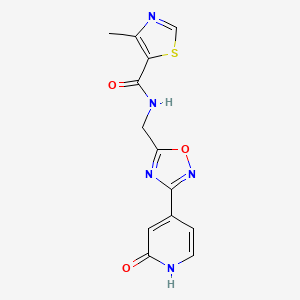
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)
![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)
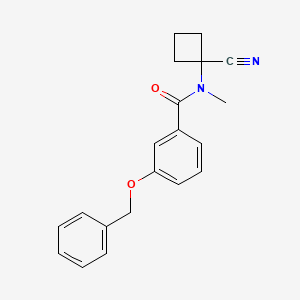
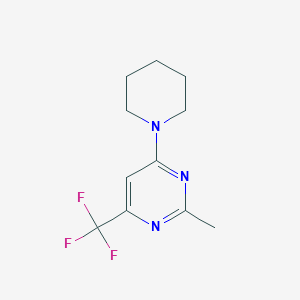
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)

